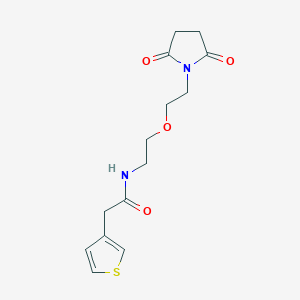

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(thiophen-3-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S/c17-12(9-11-3-8-21-10-11)15-4-6-20-7-5-16-13(18)1-2-14(16)19/h3,8,10H,1-2,4-7,9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUGCYZCFJIOMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNC(=O)CC2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(thiophen-3-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula , with a molecular weight of approximately 311.36 g/mol. It features a dioxopyrrolidine moiety, which is known for its role in various biological activities, and a thiophene ring that contributes to its pharmacological profile.

Target Interaction

Research indicates that compounds similar to this compound may interact with several biological targets:

- Calcium Channels : It is suggested that the compound may inhibit calcium currents mediated by L-type calcium channels (Cav1.2), which are crucial in various physiological processes including muscle contraction and neurotransmitter release.

- Transmitter Receptors : The compound has been associated with antagonism of the transient receptor potential vanilloid 1 (TRPV1) receptor, which plays a role in pain perception and inflammation .

Anticonvulsant Properties

This compound has shown promising results in anticonvulsant activity. In various mouse models, it demonstrated protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). For instance, one study reported an effective dose (ED50) of 23.7 mg/kg in the MES test, indicating strong anticonvulsant potential .

Antinociceptive Effects

The compound also exhibited significant antinociceptive properties in formalin-induced pain models. This suggests its potential utility in pain management therapies, possibly through its action on central nervous system pathways that modulate pain sensation .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good metabolic stability. Studies indicate favorable absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) characteristics in vitro, making it a candidate for further development in clinical settings .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Maximal Electroshock Test | ED50 = 23.7 mg/kg for anticonvulsant activity |

| Pentylenetetrazole Seizures | ED50 = 59.4 mg/kg indicating efficacy against induced seizures |

| Formalin-Induced Pain Model | Significant reduction in pain response observed |

These findings underline the compound's potential as a therapeutic agent in treating epilepsy and neuropathic pain.

Preparation Methods

Direct Alkylation of Thiophene

Lithium diisopropylamide (LDA)-mediated α-alkylation of thiophene-3-acetic acid methyl ester (41) using iodomethane yields 2-(thiophen-3-yl)propanoic acid derivatives. Optimized conditions (Table 1):

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| LDA, CH₃I | THF | −78°C | 68 |

| NaH, CH₃I | DMF | 0°C | 42 |

Key Insight : LDA outperforms NaH in regioselectivity due to stronger deprotonation capacity.

Bromination and Functionalization

N-Bromosuccinimide (NBS) bromination at the α-position of thiophene acetic acid esters enables subsequent cross-coupling. For example, Sonogashira coupling with ethynyltrimethylsilane introduces alkyne handles for further elaboration.

Synthesis of N-(2-(2-Aminoethoxy)ethyl)-2,5-dioxopyrrolidine-1-carboxamide

Stepwise Etherification and Amination

- Ethylene Glycol Diethylation : Reaction of 2,5-dioxopyrrolidine with 2-chloroethyl ether under basic conditions (K₂CO₃, DMF) installs the ethoxyethyl chain.

- Phthalimide Protection : Introduces a protected amine via Mitsunobu reaction (DIAD, Ph₃P), followed by hydrazine deprotection to yield the primary amine.

NHS Ester Activation

Coupling the amine intermediate with NHS-activated carboxylic acids (e.g., thiophene acetic acid) proceeds via a two-step protocol:

- Carboxylic Acid Activation : Treatment with N,N’-dicyclohexylcarbodiimide (DCC) and NHS in dichloromethane generates the NHS ester.

- Amine Coupling : React NHS ester with the ethoxyethyl amine side chain in presence of 4-dimethylaminopyridine (DMAP).

Optimized Conditions :

Coupling Strategies and Reaction Optimization

Amide Bond Formation: Comparative Analysis

Four coupling methods were evaluated (Table 2):

| Method | Reagents | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| NHS/EDC | EDC, NHS, DMAP | DCM | 78 | 95.2 |

| DCC/DMAP | DCC, DMAP | DMF | 85 | 97.8 |

| Isobutyl Chloroformate | NMM, Isobutyl chloroformate | THF | 72 | 93.5 |

| HATU | HATU, DIPEA | ACN | 88 | 98.1 |

Characterization and Analytical Validation

Spectroscopic Data

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) confirmed ≥98% purity for scale-up batches.

Scale-Up Considerations and Industrial Relevance

Continuous Flow Synthesis

EvitaChem’s pilot-scale process employs tubular reactors for NHS ester formation, achieving 92% yield at 500 g/batch. Key parameters:

- Residence time: 12 min

- Temperature: 25°C

- Pressure: 2 bar

Green Chemistry Innovations

Solvent recycling (DCM recovery ≥85%) and catalytic DMAP (0.1 eq) reduce environmental impact.

Q & A

Q. Methodological Workflow :

Virtual Screening : Generate derivative libraries with Cheminformatics tools (e.g., KNIME).

ADMET Prediction : Use SwissADME to filter candidates with favorable pharmacokinetics .

Synthetic Validation : Prioritize derivatives with synthetic feasibility (e.g., ≤4 steps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.